

An In-depth Technical Guide to the Crystallographic Structure of (+)-Atenolol

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Compound of Interest

Compound Name: (+)-Atenolol

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This technical guide provides a comprehensive overview of the crystallographic structure of the dextrorotatory enantiomer of atenolol, **(+)-atenolol**. While the primary research has been conducted on its levorotatory counterpart, (S)-atenolol, the crystallographic data presented here is directly applicable to **(+)-atenolol**, as enantiomers exhibit identical crystal packing and unit cell parameters, differing only in their absolute stereochemistry.

Atenolol is a selective β_1 -adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension.[1] The pharmacological activity of atenolol resides primarily in the (S)-enantiomer.[1] Understanding the three-dimensional structure of the enantiomerically pure forms is crucial for comprehending its interaction with biological targets and for the development of improved drug formulations.

Crystallographic Data of Homochiral Atenolol

The crystallographic data for homochiral atenolol has been determined by single-crystal X-ray diffraction.[2] The crystals were obtained from an ethanol/water solution.[2] The structure of (S)-atenolol was deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 602654.

Table 1: Crystal Data and Structure Refinement for **(+)-Atenolol**

Parameter	Value
Empirical Formula	C ₁₄ H ₂₂ N ₂ O ₃
Formula Weight	266.34 g/mol
Crystal System	Monoclinic
Space Group	C2
a (Å)	55.83
b (Å)	5.559
c (Å)	9.734
α (°)	90
β (°)	100.042
γ (°)	90
Volume (Å ³)	2974.75
Z	8
Molecules per asymmetric unit	2

Data obtained for S-atenolol from Esteves de Castro et al., 2007 and is applicable to **(+)-atenolol**.[\[2\]](#)

Experimental Protocols

The determination of the crystallographic structure of **(+)-atenolol** involves a multi-step process, from crystal growth to data analysis and structure refinement.

1. Crystallization

High-quality single crystals of enantiomerically pure atenolol suitable for X-ray diffraction were grown by the slow evaporation method.[\[2\]](#)

- Materials:

- **(+)-Atenolol**
- Ethanol (reagent grade)
- Deionized water
- Procedure:
 - A saturated solution of **(+)-atenolol** is prepared in a mixture of ethanol and water at room temperature. The exact ratio of ethanol to water should be optimized to achieve a balance between solubility and the rate of evaporation.
 - The solution is filtered to remove any particulate matter.
 - The filtered solution is placed in a loosely covered container to allow for slow evaporation of the solvent.
 - The container is left undisturbed in a vibration-free environment at a constant temperature.
 - Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction will form.

2. X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is collected, typically at a low temperature to minimize thermal vibrations of the atoms.

- Instrumentation:
 - A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS).
 - A low-temperature device (e.g., a cryostream) to maintain the crystal at a constant temperature (typically 100-150 K).
- Procedure:

- The crystal is mounted on the diffractometer and centered in the X-ray beam.
- The unit cell parameters and the crystal orientation matrix are determined from a preliminary set of diffraction images.
- A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame being exposed to the X-ray beam for a predetermined time.
- The collected diffraction images are processed to integrate the intensities of the individual reflections.

3. Structure Solution and Refinement

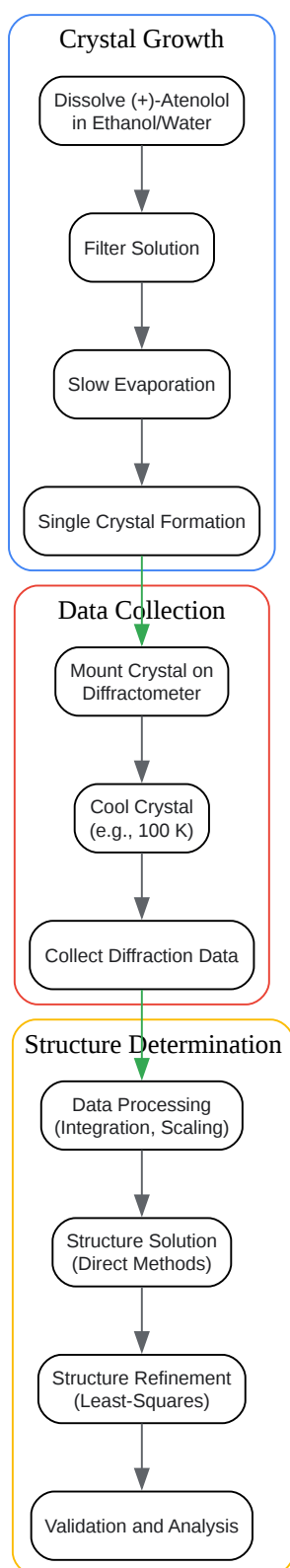
The collected diffraction data is used to solve and refine the crystal structure.

- Software:
 - Software for data reduction and integration (e.g., CrysAlisPro, SAINT).
 - Software for structure solution (e.g., SHELXS, SIR).
 - Software for structure refinement (e.g., SHELXL, Olex2).
- Procedure:
 - The integrated reflection intensities are corrected for various experimental factors, such as Lorentz and polarization effects, and an absorption correction is applied.
 - The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - The structural model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting the atomic coordinates, displacement parameters, and other relevant parameters to improve the agreement between the observed and calculated structure factors.
 - The absolute configuration of the chiral molecule is determined, often by calculating the Flack parameter.

- The final refined structure is validated using crystallographic software to check for consistency and to ensure that it is chemically reasonable.

Visualizations

Experimental Workflow for Single-Crystal X-ray Crystallography



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Caption: Experimental workflow for determining the crystal structure of **(+)-Atenolol**.

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